

# Spectroscopic Characterization of 4-Methylphthalonitrile: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Methylphthalonitrile

Cat. No.: B1223287

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Methylphthalonitrile** ( $C_9H_6N_2$ ), a key intermediate in the synthesis of various functional materials, including phthalocyanines. This document is intended for researchers, scientists, and professionals in the fields of materials science, organic chemistry, and drug development, offering detailed experimental protocols and tabulated spectral data to facilitate characterization and utilization of this compound.

## Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from  $^1H$  Nuclear Magnetic Resonance (NMR),  $^{13}C$  NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) analysis of **4-Methylphthalonitrile**.

## $^1H$ Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift<br>( $\delta$ ) ppm | Multiplicity | Coupling<br>Constant (J)<br>Hz | Integration | Assignment       |
|------------------------------------|--------------|--------------------------------|-------------|------------------|
| 7.73                               | d            | 7.9                            | 1H          | H-6              |
| 7.59                               | s            | 1H                             |             | H-3              |
| 7.51                               | d            | 7.9                            | 1H          | H-5              |
| 2.51                               | s            | 3H                             |             | -CH <sub>3</sub> |

Solvent: CDCl<sub>3</sub>, Reference: TMS at 0.00 ppm

### <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift ( $\delta$ ) ppm | Assignment       |
|---------------------------------|------------------|
| 146.45                          | C-4              |
| 134.45                          | C-6              |
| 133.61                          | C-3              |
| 129.81                          | C-5              |
| 117.10                          | C-1              |
| 116.14                          | C-2              |
| 115.59                          | -CN              |
| 115.14                          | -CN              |
| 21.61                           | -CH <sub>3</sub> |

Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> at 77.16 ppm

### **Infrared (IR) Spectroscopy Data**

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment              |
|--------------------------------|-----------|-------------------------|
| 3071, 3042                     | Weak      | C-H stretch (aromatic)  |
| 2928                           | Weak      | C-H stretch (aliphatic) |
| 2230                           | Strong    | C≡N stretch (nitrile)   |
| 1603, 1493, 1452               | Medium    | C=C stretch (aromatic)  |
| 1389                           | Medium    | C-H bend (methyl)       |
| 1285                           | Medium    |                         |
| 901, 835                       | Strong    | C-H bend (out-of-plane) |

Sample Preparation: KBr pellet

## Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment                       |
|-----|------------------------|----------------------------------|
| 142 | 100                    | [M] <sup>+</sup> (Molecular Ion) |
| 141 | 25                     | [M-H] <sup>+</sup>               |
| 116 | 15                     | [M-CN] <sup>+</sup>              |
| 115 | 30                     | [M-HCN] <sup>+</sup>             |
| 89  | 10                     | [M-2HCN] <sup>+</sup>            |

Ionization Method: Electron Ionization (EI) at 70 eV

## Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are provided as a guide and may be adapted based on the specific instrumentation and laboratory conditions.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of **4-Methylphthalonitrile** (5-10 mg for  $^1\text{H}$  NMR, 20-50 mg for  $^{13}\text{C}$  NMR) was prepared by dissolving the compound in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

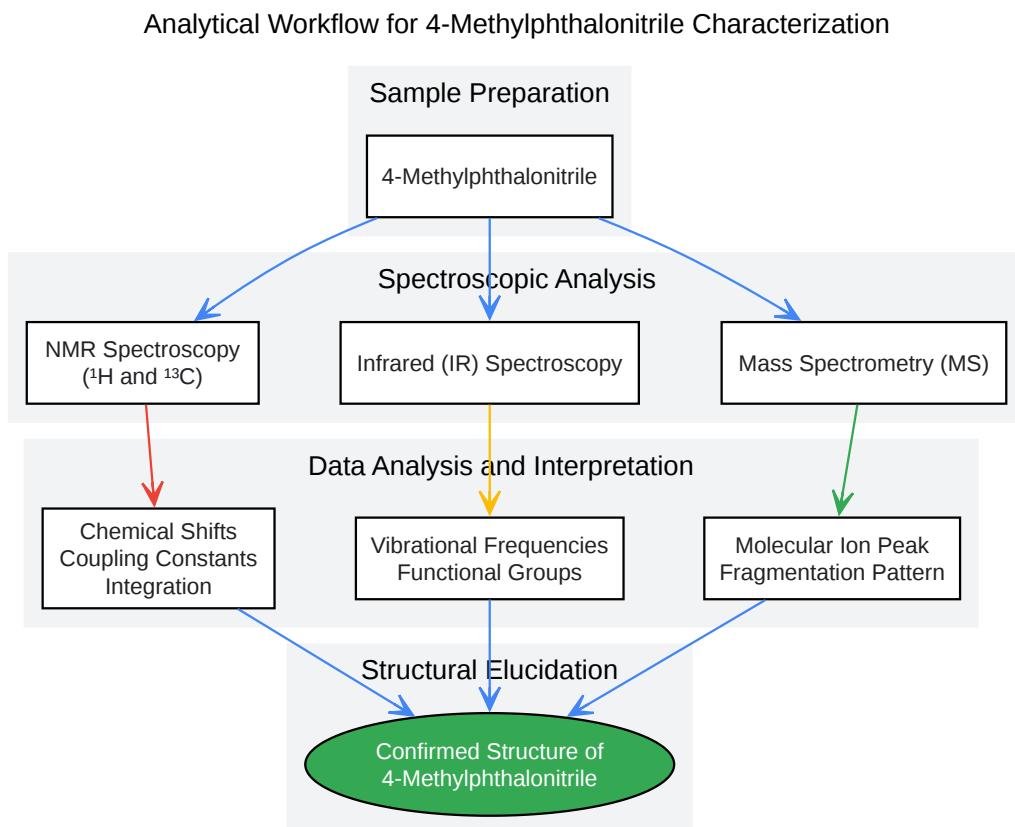
$^1\text{H}$  NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s, and a total of 16 scans. The free induction decay (FID) was processed with an exponential line broadening of 0.3 Hz prior to Fourier transformation.

$^{13}\text{C}$  NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer operating at a frequency of 100 MHz. The experiment was performed using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2.0 s, and an accumulation of 1024 scans were employed.

## Infrared (IR) Spectroscopy

Sample Preparation: A small amount of **4-Methylphthalonitrile** (1-2 mg) was finely ground with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. The spectrum was recorded in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of a pure KBr pellet was acquired and automatically subtracted from the sample spectrum.


## Mass Spectrometry (MS)

Sample Introduction: A dilute solution of **4-Methylphthalonitrile** in methanol was introduced into the mass spectrometer via a direct insertion probe.

Data Acquisition: Mass spectra were recorded on a mass spectrometer equipped with an electron ionization (EI) source. The ionization energy was set to 70 eV. The mass analyzer was scanned over a mass-to-charge ( $m/z$ ) range of 50-500 amu.

## Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **4-Methylphthalonitrile**.



[Click to download full resolution via product page](#)

#### Analytical workflow for **4-Methylphthalonitrile**.

- To cite this document: BenchChem. [Spectroscopic Characterization of 4-Methylphthalonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1223287#spectroscopic-data-of-4-methylphthalonitrile-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b1223287#spectroscopic-data-of-4-methylphthalonitrile-nmr-ir-mass-spec)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)